Cas no 2171339-06-1 (6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid)
2171339-06-1 structure
Product Name:6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid
Numéro CAS:2171339-06-1
Le MF:C28H36N2O5
Mégawatts:480.595848083496
CID:6557273
PubChem ID:165738315
Update Time:2025-05-26
6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid
- 2171339-06-1
- 6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid
- EN300-1574178
-
- Piscine à noyau: 1S/C28H36N2O5/c1-4-20(16-26(31)29-19(3)11-9-10-18(2)27(32)33)30-28(34)35-17-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h5-8,12-15,18-20,25H,4,9-11,16-17H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)/t18?,19?,20-/m1/s1
- La clé Inchi: HOTUAGLEXZDBRJ-SOAGJPPSSA-N
- Sourire: O(C(N[C@H](CC)CC(NC(C)CCCC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Propriétés calculées
- Qualité précise: 480.26242225g/mol
- Masse isotopique unique: 480.26242225g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 13
- Complexité: 692
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.8
- Surface topologique des pôles: 105Ų
6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1574178-0.05g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-0.1g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-0.25g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-0.5g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-1.0g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-2.5g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-5.0g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-10.0g |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1574178-50mg |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1574178-100mg |
6-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylheptanoic acid |
2171339-06-1 | 100mg |
$2963.0 | 2023-09-24 |
6-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylheptanoic acid Littérature connexe
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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